molecular formula C10H11N3O2 B13604889 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid

Katalognummer: B13604889
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: ULZWLHGSXUVHPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically requires mild conditions and can be carried out in a single step, making it efficient and practical for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and condensation processes can be scaled up for larger production. The use of readily available starting materials and mild reaction conditions makes this compound a viable candidate for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyridine ring.

    Substitution: The amino group can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

Uniqueness

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial settings.

Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

3-amino-3-imidazo[1,2-a]pyridin-2-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-7(5-10(14)15)8-6-13-4-2-1-3-9(13)12-8/h1-4,6-7H,5,11H2,(H,14,15)

InChI-Schlüssel

ULZWLHGSXUVHPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.